molecular formula C17H21ClN2O B12341528 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole

3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole

Cat. No.: B12341528
M. Wt: 304.8 g/mol
InChI Key: KWQSUWUGDDVAJI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroxylamine derivative and an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorobenzene derivative with a suitable nucleophile.

    Attachment of the Piperidinylpropyl Side Chain: The piperidinylpropyl side chain can be attached through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(3-(morpholin-4-yl)propyl)isoxazole
  • 3-(4-Chlorophenyl)-5-(3-(pyrrolidin-1-yl)propyl)isoxazole
  • 3-(4-Chlorophenyl)-5-(3-(azepan-1-yl)propyl)isoxazole

Uniqueness

3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole is unique due to its specific combination of a chlorophenyl group and a piperidinylpropyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3-piperidin-1-ylpropyl)-1,2-oxazole

InChI

InChI=1S/C17H21ClN2O/c18-15-8-6-14(7-9-15)17-13-16(21-19-17)5-4-12-20-10-2-1-3-11-20/h6-9,13H,1-5,10-12H2

InChI Key

KWQSUWUGDDVAJI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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